molecular formula C21H19NO3 B12597889 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648924-82-7

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12597889
CAS No.: 648924-82-7
M. Wt: 333.4 g/mol
InChI Key: CGXXXOGSSNYBRR-UHFFFAOYSA-N
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Description

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a chemical compound belonging to the benzamide class Benzamides are known for their diverse applications in medical, industrial, and biological fields

Preparation Methods

The synthesis of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves the reaction of 3-hydroxybenzoic acid with 3-(2-phenylethoxy)aniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and chelate metal ions. The antibacterial activity is believed to result from its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth .

Comparison with Similar Compounds

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

3-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest due to its potential therapeutic applications, particularly in the context of anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound, drawing on various studies to present a comprehensive overview of its mechanisms, efficacy, and potential clinical applications.

Chemical Structure and Properties

The compound features a hydroxyl group at the 3-position of the benzamide moiety, which is known to influence its biological activity. The presence of the phenylethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anti-inflammatory Effects

Recent studies have highlighted the role of this compound as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component in the inflammatory response, and its activation leads to the secretion of pro-inflammatory cytokines such as IL-1β.

  • Inhibition Potency : The compound showed an IC50 value of approximately 3.25 μM against IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP. The removal of specific substituents on the benzamide structure significantly reduced this potency, indicating the importance of these groups for activity .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. A study evaluating various derivatives indicated that modifications to the benzamide structure could enhance histone deacetylase (HDAC) inhibition, which is crucial for cancer therapy.

  • Mechanism : The compound may induce cell cycle arrest and apoptosis in cancer cells through modulation of key regulatory proteins such as p21 and caspase-3. In particular, derivatives similar to this compound exhibited significant antiproliferative effects against breast cancer cell lines .

Study 1: NLRP3 Inflammasome Inhibition

A detailed investigation into the inhibitory effects of this compound on the NLRP3 inflammasome was conducted using a mouse model. The results demonstrated that treatment with this compound led to a marked reduction in inflammatory markers associated with Alzheimer's disease pathology .

Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines showed that derivatives of this compound could effectively inhibit HDAC activity, leading to reduced cell viability and increased apoptosis rates. The most potent derivative was noted to downregulate matrix metalloproteinase (MMP) activity, further inhibiting cancer cell invasion .

Data Tables

Activity IC50 Value (μM) Cell Line/Model Effect
NLRP3 Inflammasome Inhibition3.25MacrophagesReduced IL-1β release
HDAC InhibitionVariesMDA-MB-231 (Breast Cancer)Induced apoptosis, cell cycle arrest

Properties

CAS No.

648924-82-7

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

3-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C21H19NO3/c23-19-10-4-8-17(14-19)21(24)22-18-9-5-11-20(15-18)25-13-12-16-6-2-1-3-7-16/h1-11,14-15,23H,12-13H2,(H,22,24)

InChI Key

CGXXXOGSSNYBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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